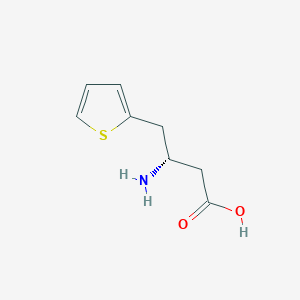

(S)-3-Amino-4-(thiophen-2-yl)butanoic acid

Description

Context within Chiral Amino Acid Chemistry

Chirality, or "handedness," is a fundamental property in biology, as the spatial arrangement of atoms in a molecule dictates its biological function. acs.orgwikipedia.org While the 20 proteinogenic amino acids are almost exclusively in the L-alpha-amino acid configuration, a vast diversity of other amino acids exists, including beta- and gamma-amino acids, with either D- or L-configurations. nih.gov

(S)-3-Amino-4-(thiophen-2-yl)butanoic acid falls into the category of non-proteinogenic, chiral gamma-amino acids. numberanalytics.com Here's a breakdown of its key structural features:

Gamma-Amino Acid: Unlike alpha-amino acids where the amino group is on the carbon adjacent to the carboxyl group, in this molecule, the amino group is on the gamma-carbon, three carbons away. numberanalytics.com This different spacing provides a more flexible and varied scaffold for designing new molecules.

Chirality: The "S" designation refers to the specific three-dimensional arrangement of the groups around the chiral center—the third carbon atom bonded to the amino group. wou.edu This stereospecificity is critical, as different enantiomers (S vs. R) of a molecule can have vastly different interactions with biological targets like enzymes and receptors. nih.gov The synthesis of such enantiomerically pure compounds is a key focus in medicinal chemistry to ensure target specificity. numberanalytics.com

The incorporation of such non-natural chiral amino acids is a common strategy in drug design to create peptidomimetics or other small molecules with enhanced stability, novel conformations, and specific biological activities.

Significance of Thiophene (B33073) Moieties in Bioactive Compounds

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry. It is considered a bioisostere of the phenyl (benzene) ring, meaning it has a similar size, planarity, and electron distribution, allowing it to often substitute for a benzene (B151609) ring while potentially improving pharmacological properties. nih.govpsu.edu

Thiophene rings offer several advantages:

Altered Physicochemical Properties: Compared to a benzene ring, the sulfur heteroatom in thiophene can alter polarity and metabolic stability. psu.edu Thiophenes are generally more polar than their phenyl counterparts. psu.edu

Diverse Biological Activities: The thiophene nucleus is a core component in a wide array of approved drugs with diverse therapeutic applications. This highlights its versatility as a pharmacophore.

Synthetic Versatility: The thiophene ring provides chemically accessible sites for modification, allowing chemists to fine-tune a molecule's properties. researchgate.net

The presence of the thiophen-2-yl group in this compound suggests its potential to be incorporated into larger molecules aimed at a variety of biological targets.

Table 1: Examples of Marketed Drugs Containing a Thiophene Moiety

| Drug Name | Therapeutic Class | Significance of Thiophene Ring |

|---|---|---|

| Tiotropium | Anticholinergic (COPD treatment) | Contains two thiophene rings integral to its structure and receptor binding. |

| Rivaroxaban | Anticoagulant (Factor Xa inhibitor) | The thiophene moiety is a key part of the molecule's core structure. |

| Duloxetine | SNRI (Antidepressant) | Features a naphthyl group fused to a thiophene ring. |

| Olanzapine | Antipsychotic | A thienobenzodiazepine derivative where the thiophene is fused to a diazepine (B8756704) ring. |

| Clopidogrel | Antiplatelet Agent | A thienopyridine derivative that requires metabolic activation of the thiophene ring. |

Research Landscape and Scope for this compound

Direct and extensive published research focusing specifically on the biological activities of this compound as a standalone agent is limited. Instead, its primary role in the current research landscape is that of a specialized chemical building block or an intermediate in the synthesis of more complex target molecules.

Its value stems from the combination of its two key features: the chiral gamma-amino acid scaffold and the bioactive thiophene ring. Researchers utilize this compound in synthetic chemistry to construct novel molecules for drug discovery programs. For instance, related structures like 3-amino-4-phenylbutanoic acid derivatives are key intermediates for inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of diabetes. google.com

The research scope for this compound is therefore defined by its potential applications in the synthesis of:

Peptidomimetics: Where its gamma-amino acid structure can induce specific folds or turns in peptide-like molecules.

Enzyme Inhibitors: As seen with similar structures, it can serve as a core fragment for molecules targeting proteases or other enzymes. chiralen.com

Neurologically Active Compounds: The gamma-amino acid backbone is reminiscent of gamma-aminobutyric acid (GABA), a major neurotransmitter, suggesting a potential starting point for GABA analogs.

Novel Heterocyclic Systems: The amino and carboxylic acid groups can be used to construct new ring systems fused to or containing the thiophene moiety. researchgate.net

The availability of this compound as a research chemical facilitates its use in discovery pipelines aimed at creating new therapeutic agents.

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (3S)-3-amino-4-(thiophen-2-yl)butanoic acid |

| Molecular Formula | C8H11NO2S |

| Molecular Weight | 185.24 g/mol |

| CAS Number | 146637-26-3 |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

(3S)-3-amino-4-thiophen-2-ylbutanoic acid |

InChI |

InChI=1S/C8H11NO2S/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1 |

InChI Key |

LRHQHHDPWZCVTR-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CSC(=C1)C[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CSC(=C1)CC(CC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Amino 4 Thiophen 2 Yl Butanoic Acid

Stereoselective Synthesis Approaches

The creation of the specific (S)-enantiomer of 3-amino-4-(thiophen-2-yl)butanoic acid necessitates sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms. These methods are broadly categorized into asymmetric catalysis, chiral pool-based syntheses, and diastereoselective routes.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of β-amino acids, this often involves the use of chiral catalysts to direct a reaction to favor one enantiomer over the other. For instance, the development of Lewis acid-catalytic systems, such as those involving a Cu(II) complex with a chiral thiophene-2,5-bis(amino-alcohol) ligand, has shown high efficiency in enantioselective aldol (B89426) and domino reactions. jyu.firsc.org These catalytic systems can achieve good to excellent yields and high enantioselectivities (up to 96% ee) for the synthesis of chiral building blocks. jyu.fi While not directly applied to the target molecule in the cited literature, these methods exemplify the state-of-the-art in creating chiral centers adjacent to an aromatic group, a key feature of (S)-3-amino-4-(thiophen-2-yl)butanoic acid. The general principle involves the reaction of a nucleophile with an electrophile under the influence of a chiral catalyst, which creates a transient chiral environment, directing the approach of the reactants.

Another prominent strategy in asymmetric catalysis is the enantioselective hydrogenation of a suitable prochiral precursor. Although specific examples for the thiophene (B33073) target are not detailed in the provided results, this method is a cornerstone for producing a wide range of chiral amino acids.

Chiral Pool Strategies for Butanoic Acid Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. researchgate.net This approach leverages the existing stereochemistry of the starting material to build the target molecule. For example, a well-established method for preparing enantiomerically pure β-amino acids is the Arndt-Eistert homologation of α-amino acids. orgsyn.org In this procedure, a protected α-amino acid, like Boc-phenylalanine, is converted to its corresponding β-amino acid by a one-carbon chain extension. orgsyn.org

A specific example of a chiral pool approach for a structurally related β-amino acid, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, starts from (S)-serine. researchgate.net This multi-step synthesis involves protecting the functional groups of serine, followed by key transformations including the ring-opening of a derived aziridine (B145994) with a Grignard reagent to introduce the aromatic moiety. researchgate.net This strategy highlights how a simple, naturally occurring amino acid can be elaborated into a complex, non-natural β-amino acid with a defined stereocenter.

Table 1: Chiral Pool Synthesis Example (Conceptual) This table is a conceptual representation based on the principles of chiral pool synthesis.

| Starting Material | Key Transformation | Target Moiety Introduced |

|---|---|---|

| (S)-Aspartic Acid | Decarboxylation & Reduction | Butanoic acid backbone |

| (S)-Serine | Aziridination & Ring-opening | Amino and hydroxyl groups |

Precursor and Intermediate Chemistry

The successful synthesis of the target molecule relies heavily on the strategic preparation and manipulation of key precursors and intermediates. This includes the functionalization of the thiophene ring and the use of pre-existing chiral butanoic acid frameworks.

Functionalization of Thiophene-2-yl Derivatives

The thiophene-2-yl moiety is a critical component of the target molecule. Thiophene-2-carboxaldehyde is a versatile and common precursor for introducing this group. wikipedia.org It can be prepared from thiophene through methods like the Vilsmeier-Haack reaction. wikipedia.org This aldehyde can then undergo various transformations. For example, it can be used in condensation reactions to form Schiff bases or be subjected to olefination reactions to build the butanoic acid side chain. researchgate.netnih.gov

Another key intermediate is 2-mercaptothiophene. It can be condensed with chiral building blocks like (R)-(+)-β-methyl-β-propiolactone to form (S)-3-(thien-2-ylthio)butyric acid, a close analog and potential precursor to the target amino acid. google.com This reaction proceeds efficiently in an ethereal solvent and demonstrates a direct way to couple the thiophene ring to a chiral four-carbon chain. google.com

Table 2: Key Thiophene Precursors and Their Applications

| Precursor | Formula | Key Reaction Type | Product Type |

|---|---|---|---|

| Thiophene-2-carboxaldehyde | C₅H₄OS | Condensation, Vilsmeier-Haack | Schiff bases, Alkenes |

Utilization of Chiral Butanoic Acid Precursors (e.g., (S)-3-bromobutanoic acid)

Starting with a chiral butanoic acid derivative where the stereocenter at C3 is already established is a highly convergent synthetic strategy. While the specific use of (S)-3-bromobutanoic acid was not explicitly found in the search results for this exact target, the principle is well-established in organic synthesis. For example, a patent describes the synthesis of (S)-3-(2-thienylthio)butyric acid using methyl (R)-3-(p-toluenesulfonyloxy)butyrate as the chiral precursor. google.com In this case, the tosylate group at the C3 position acts as a good leaving group, which is displaced by the nucleophilic 2-(lithiomercapto)thiophene. google.com The resulting ester is then hydrolyzed to the desired butanoic acid.

This strategy effectively transfers the chirality from the starting material to the product. A similar approach using (S)-3-halobutanoic acid would involve the nucleophilic displacement of the halide by a nitrogen nucleophile (like azide (B81097), followed by reduction) and a separate step to attach the thiophen-2-yl group at the C4 position, likely through a precursor like 4-oxo-butanoic acid derivative.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-3-bromobutanoic acid |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |

| (S)-serine |

| Boc-phenylalanine |

| (R)-3-Amino-3-(p-methoxyphenyl)propionic acid |

| L-asparagine |

| Thiophene-2-carboxaldehyde |

| 2-mercaptothiophene |

| (R)-(+)-β-methyl-β-propiolactone |

| (S)-3-(thien-2-ylthio)butyric acid |

| methyl (R)-3-(p-toluenesulfonyloxy)butyrate |

Role of Protected Amino Acid Scaffolds (e.g., protected serine derivatives)

The use of readily available, enantiomerically pure starting materials, often referred to as the "chiral pool," is a cornerstone of modern asymmetric synthesis. L-serine, a naturally occurring amino acid, serves as an excellent chiral scaffold for the synthesis of more complex amino acids. By protecting the amino and carboxyl groups of serine, its side-chain hydroxyl group can be chemically manipulated to introduce new functionalities while preserving the original stereocenter.

A common strategy involves the protection of the amine with a tert-butoxycarbonyl (Boc) group and the carboxylic acid as a methyl ester, forming N-Boc-L-serine methyl ester. nih.gov This protected serine derivative can then undergo further transformations. For instance, the hydroxyl group can be activated, for example, by conversion to a tosylate or mesylate, making it a good leaving group for nucleophilic substitution. rsc.org A plausible, though not explicitly documented, synthetic route to this compound could involve the organocuprate-mediated opening of an aziridine derived from protected serine. This approach leverages the inherent chirality of serine to establish the desired stereochemistry in the final product. The synthesis of chiral β-amino acids from protected serine often involves the reduction of the carboxylate, activation of the resulting alcohol, and subsequent displacement with a suitable nucleophile. rsc.org

Condensation Reactions with β-Propiolactone Analogs

Condensation reactions involving β-propiolactone and its analogs represent another powerful method for the synthesis of β-amino acids. The high ring strain of the four-membered lactone ring makes it susceptible to nucleophilic ring-opening reactions. The use of a thiophene-based nucleophile, such as a thiophene Grignard reagent or an organolithium species derived from 2-bromothiophene, could theoretically open a suitably protected β-propiolactone derivative to furnish the carbon skeleton of the target molecule. The stereochemistry of the final product would be controlled by the stereocenter of the chiral β-propiolactone precursor.

Optimized Reaction Conditions

The success of any stereoselective synthesis hinges on the careful optimization of reaction conditions to maximize yield and, crucially, stereoselectivity, while minimizing side reactions like racemization.

Solvent Effects on Stereoselectivity and Yield

The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. rsc.org Solvent polarity, viscosity, and the ability to form hydrogen bonds can influence the stability of transition states, thereby affecting the diastereomeric and enantiomeric ratios of the products. rsc.orgresearchgate.net In reactions such as the organocatalytic Mannich reaction, a key method for C-C bond formation in the synthesis of β-amino ketones, solvent choice is critical. nih.govresearchgate.net A screening of solvents with varying polarities is often necessary to achieve optimal results. For instance, aprotic solvents might favor certain reaction pathways over others, leading to higher stereoselectivity. researchgate.netnih.gov

Table 1: Representative Solvent Effects on Diastereoselectivity in a Mannich-Type Reaction

| Entry | Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| 1 | Dichloromethane | 5:1 | 85 |

| 2 | Toluene | 8:1 | 92 |

| 3 | Tetrahydrofuran | 3:1 | 78 |

| 4 | Dimethyl Sulfoxide | 10:1 | >99 |

Note: Data is representative and based on analogous reactions reported in the literature. researchgate.net

Temperature Regulation for Racemization Prevention

Temperature is a critical parameter in controlling the rate of chemical reactions, including the undesirable process of racemization or epimerization. nih.govu-tokyo.ac.jp In peptide synthesis and the synthesis of chiral amino acids, elevated temperatures can provide sufficient energy to overcome the activation barrier for the loss of stereochemical integrity at a chiral center. u-tokyo.ac.jp Therefore, many stereoselective reactions are conducted at low temperatures (e.g., -78 °C) to "freeze out" competing racemization pathways. u-tokyo.ac.jp However, lower temperatures can also significantly decrease the reaction rate, necessitating a careful balance to achieve a practical and selective transformation. For many coupling reactions in peptide synthesis, maintaining a low temperature is crucial for suppressing epimerization. u-tokyo.ac.jp

Reagent Stoichiometry and Catalytic Systems

The precise control of reagent stoichiometry is fundamental to achieving high yields and minimizing byproducts. In catalytic asymmetric synthesis, the ratio of the substrate to the catalyst and any additives can dramatically influence the reaction's efficiency and stereoselectivity. rsc.orgrsc.org The development of highly active and selective catalysts allows for the use of low catalyst loadings (often in the mol% range), which is economically and environmentally advantageous. nih.govacs.org Various catalytic systems, including those based on transition metals like rhodium for asymmetric hydrogenation or organocatalysts such as proline and its derivatives for Mannich reactions, have been developed for the synthesis of chiral amino acids. rsc.orgnih.govrsc.org The choice of catalyst, co-catalyst, and their respective amounts must be empirically optimized for each specific transformation.

Table 2: Effect of Catalyst Loading on a Representative Asymmetric Synthesis

| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1 | 75 | 80 |

| 2 | 5 | 92 | 95 |

| 3 | 10 | 95 | 96 |

| 4 | 20 | 95 | 96 |

Note: Data is representative and based on analogous reactions reported in the literature. nih.gov

Isolation and Enantiomeric Purity Assessment Techniques

Following the synthesis, the target compound must be isolated from the reaction mixture and its enantiomeric purity rigorously determined. Standard isolation techniques include extraction, precipitation, and column chromatography.

The determination of enantiomeric excess (ee) is a critical step in validating the success of an asymmetric synthesis. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for this purpose. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. yakhak.orgnih.gov The choice of the appropriate CSP and mobile phase is crucial for achieving good resolution. yakhak.org For amino acids, derivatization is sometimes employed to improve their chromatographic behavior. nih.gov

Another common technique is chiral Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), which also requires derivatization of the amino acid to make it volatile. nih.gov

Table 3: Typical Chiral HPLC Parameters for Amino Acid Enantiomer Resolution

| Parameter | Value/Type |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | Room Temperature |

Note: Parameters are general and would require optimization for the specific analyte. yakhak.org

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. uma.es

Advanced Chromatographic Separation Methods

The separation of enantiomers of amino acids, particularly non-proteinogenic beta-amino acids like 3-Amino-4-(thiophen-2-yl)butanoic acid, presents unique challenges due to their structural and physicochemical properties. Advanced chromatographic strategies, primarily utilizing chiral stationary phases (CSPs), are employed to achieve effective resolution.

The selection of an appropriate CSP is the most critical factor. For amino acids, several classes of CSPs have proven effective. Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin, are particularly well-suited for the direct separation of underivatized amino acids. nih.govmst.edu These stationary phases offer a multimodal separation mechanism, involving hydrogen bonding, ionic interactions, and steric hindrance, which are effective for resolving the zwitterionic forms of amino acids. rsc.org The teicoplanin molecule possesses several features that make it highly suitable for amino acid analysis. mst.edu

Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are also widely used for the enantioseparation of a broad range of chiral compounds, including amino acids. yakhak.org However, for polar analytes like underivatized amino acids, derivatization is often necessary to improve solubility in the mobile phase and enhance the interactions with the CSP. rsc.org Common derivatization agents include fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which targets the amino group.

The mobile phase composition is another crucial parameter. For separations on teicoplanin-based CSPs, hydro-organic mobile phases are typically employed. nih.govmst.edu Methanol (B129727) is often the preferred organic modifier, and the addition of acidic and basic modifiers can significantly influence retention and selectivity. sigmaaldrich.com In reversed-phase mode, a common approach involves a mobile phase consisting of water, an organic modifier like methanol or acetonitrile, and additives such as trifluoroacetic acid (TFA) to control pH and act as an ion-pairing agent. For polysaccharide-based CSPs, both normal-phase (e.g., hexane/isopropanol mixtures) and reversed-phase conditions can be effective, depending on whether the analyte has been derivatized. yakhak.org

Below is a representative table of chromatographic conditions that would be applicable for the separation of the enantiomers of 3-Amino-4-(thiophen-2-yl)butanoic acid, based on established methods for similar compounds.

| Parameter | Teicoplanin-Based CSP (Direct) | Polysaccharide-Based CSP (Derivatized) |

| Chiral Stationary Phase | Astec CHIROBIOTIC® T | Chiralpak® AD-H |

| Analyte Form | Underivatized | N-Fmoc derivative |

| Mode | Reversed-Phase | Normal-Phase |

| Mobile Phase | Water:Methanol with 0.1% Formic Acid | Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient | Ambient |

| Detection | UV at 220 nm | UV at 265 nm |

| Note: This table presents illustrative conditions based on established methods for analogous beta-amino acids and should be optimized for the specific analysis of this compound. |

Stereochemical Characterization through Chiral HPLC

Chiral HPLC is the definitive method for confirming the stereochemical identity and determining the enantiomeric excess (e.e.) of this compound. The goal of this analysis is to demonstrate a clear separation between the (S)- and (R)-enantiomers, allowing for accurate quantification of each.

In a typical chiral HPLC analysis, a racemic mixture of 3-Amino-4-(thiophen-2-yl)butanoic acid is first injected to establish the retention times of both the (S)- and (R)-enantiomers. Subsequently, the synthesized sample of this compound is analyzed under the same conditions. The resulting chromatogram should ideally show a single major peak corresponding to the (S)-enantiomer, with at most a minor peak at the retention time of the (R)-enantiomer.

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

On macrocyclic glycopeptide CSPs like teicoplanin, it is a common observation that the D-enantiomer (which corresponds to the R-enantiomer for this compound) is more strongly retained than the L-enantiomer (S-enantiomer). rsc.org This is attributed to the specific interactions between the analyte and the chiral selector, which is itself a chiral molecule.

The following table provides hypothetical, yet representative, research findings for the chiral HPLC characterization of this compound.

| Parameter | Value |

| Chromatographic Column | Astec CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 90:10 (v/v) Methanol/Water + 0.1% Acetic Acid |

| Retention Time of (S)-enantiomer | 8.5 min |

| Retention Time of (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | > 99.5% |

| Note: The data in this table are representative examples for illustrative purposes and do not reflect actual experimental results for this specific compound. |

The successful stereochemical characterization by chiral HPLC provides the necessary confirmation of the enantiomeric purity of this compound, a critical quality attribute for its potential applications.

Comprehensive Structural Elucidation and Spectroscopic Analysis of S 3 Amino 4 Thiophen 2 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of (S)-3-Amino-4-(thiophen-2-yl)butanoic acid can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns arise from spin-spin coupling between neighboring, non-equivalent protons.

The protons of the thiophene (B33073) ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The specific shifts for the three thiophene protons are distinct due to their positions relative to the sulfur atom and the butanoic acid substituent. The proton at position 5 of the thiophene ring is expected to be the most downfield, followed by the protons at positions 3 and 4.

The protons of the butanoic acid chain appear at higher fields. The methylene (B1212753) protons adjacent to the carboxylic acid group (C2-H) are expected to resonate around δ 2.4-2.7 ppm as a doublet of doublets. The chiral methine proton (C3-H), being adjacent to the amino group, would likely appear as a multiplet around δ 3.6-3.9 ppm. The methylene protons adjacent to the thiophene ring (C4-H) are diastereotopic and would present as two separate signals, each a doublet of doublets, in the range of δ 2.9-3.2 ppm. The amino (NH₂) and carboxylic acid (OH) protons are often broad and their chemical shifts can vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2' (Thiophene) | ~6.90 | dd | J = 5.1, 1.2 Hz |

| H-3' (Thiophene) | ~6.98 | dd | J = 5.1, 3.6 Hz |

| H-4' (Thiophene) | ~7.20 | dd | J = 3.6, 1.2 Hz |

| H-2a, H-2b (CH₂) | ~2.55 | dd | J = 15.5, 6.5 Hz |

| H-3 (CH) | ~3.75 | m | - |

| H-4a, H-4b (CH₂) | ~3.05 | dd | J = 14.5, 8.0 Hz |

| NH₂ | variable (broad) | s | - |

| COOH | variable (broad) | s | - |

Note: This is a generalized representation. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

The carbonyl carbon (C-1) of the carboxylic acid is expected to be the most downfield signal, typically appearing around δ 175-180 ppm. The carbons of the thiophene ring will resonate in the aromatic region, with the carbon attached to the butanoic acid chain (C-2') appearing around δ 140-145 ppm, and the other thiophene carbons (C-3', C-4', C-5') resonating between δ 123-128 ppm.

The aliphatic carbons of the butanoic acid chain will appear at higher field strengths. The methylene carbon adjacent to the carbonyl group (C-2) is expected around δ 40-45 ppm. The chiral methine carbon (C-3) bonded to the nitrogen atom will be found around δ 50-55 ppm. The methylene carbon adjacent to the thiophene ring (C-4) is anticipated to be in the range of δ 35-40 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~176.0 |

| C-2 (CH₂) | ~42.0 |

| C-3 (CH) | ~52.5 |

| C-4 (CH₂) | ~38.0 |

| C-2' (Thiophene) | ~142.0 |

| C-3' (Thiophene) | ~127.0 |

| C-4' (Thiophene) | ~125.0 |

| C-5' (Thiophene) | ~124.0 |

Note: This is a generalized representation. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and among the coupled protons of the thiophene ring (H-3', H-4', and H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the signals of C-2 to H-2, C-3 to H-3, C-4 to H-4, and the thiophene carbons to their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between carbon and proton atoms, which is invaluable for piecing together the molecular fragments. Key expected correlations would include the carbonyl carbon (C-1) to the H-2 and H-3 protons, and the thiophene carbons to the H-4 protons, confirming the connection between the butanoic acid chain and the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Vibrations

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The carboxylic acid O-H stretch is expected to be a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp absorption around 1700-1730 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two medium bands in the 3300-3500 cm⁻¹ region. researchgate.net The N-H bending vibration is expected around 1580-1650 cm⁻¹.

The C-H stretching vibrations of the thiophene ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring usually appears in the 600-800 cm⁻¹ range. nih.gov

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Amine) | 3300-3500 | Medium |

| C-H stretch (Thiophene) | ~3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1700-1730 | Strong, Sharp |

| N-H bend (Amine) | 1580-1650 | Medium |

| C=C stretch (Thiophene) | 1400-1600 | Medium-Weak |

| C-S stretch (Thiophene) | 600-800 | Medium-Weak |

Note: This is a generalized representation. Actual wavenumbers and intensities can vary based on the sample state (solid/liquid) and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the C=C and C-S stretching modes of the thiophene ring are expected to be strong in the Raman spectrum. The symmetric stretching of the C-S bond would give a prominent peak. The C-H stretching vibrations will also be visible. The C=O stretch of the carboxylic acid is typically weaker in Raman than in IR. The N-H and O-H stretching vibrations are generally weak in Raman spectra. This technique is especially valuable for confirming the integrity of the thiophene ring structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions. In the context of this compound, it serves as a critical tool for confirming its molecular weight and providing insights into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a chemical formula of C8H11NO2S, the theoretical exact mass can be calculated with a high degree of precision. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

The exact mass is a fundamental property derived from the sum of the exact masses of its constituent isotopes. For instance, a similar compound, 3-(4-Aminothiophen-2-yl)butanoic acid, has a calculated exact mass of 185.05104977 Da. nih.gov The high resolution and accuracy of HRMS allow for the unequivocal confirmation of the elemental composition of the target molecule. thermofisher.com Techniques such as electrospray ionization (ESI) are commonly employed, often in positive ion mode, to generate the protonated molecule [M+H]+. thermofisher.com

| Adduct | Theoretical m/z |

|---|---|

| [M+H]+ | 186.05835 |

| [M+Na]+ | 208.04029 |

| [M+K]+ | 223.99623 |

| [M-H]- | 184.04379 |

Fragmentation Pattern Analysis for Structural Insights

The fragmentation of the protonated molecule [M+H]+ would likely involve several key pathways:

Loss of Water ([M+H-H2O]+): A common fragmentation pathway for carboxylic acids, resulting from the loss of a water molecule from the carboxyl group.

Loss of Formic Acid ([M+H-HCOOH]+): Decarboxylation is a characteristic fragmentation for amino acids.

Cleavage of the Butanoic Acid Chain: Fragmentation can occur along the aliphatic chain. For instance, cleavage adjacent to the carbonyl group can lead to the loss of the COOH group (a loss of 45 Da). libretexts.org

Thiophene Ring Fragmentation: The stable aromatic thiophene ring is expected to produce a prominent fragment corresponding to the thienylmethyl cation (C5H5S+, m/z 97).

Amine Group Fragmentation: Loss of ammonia (B1221849) (NH3) is a common fragmentation pathway for primary amines. researchgate.net

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| 169.0532 | [M+H-NH3]+ | Indicates the presence of a primary amine. |

| 168.0321 | [M+H-H2O]+ | Characteristic of a carboxylic acid. |

| 141.0372 | [M+H-HCOOH]+ | Loss of the carboxyl group. |

| 97.0083 | [C5H5S]+ | Represents the stable thienylmethyl cation, a key indicator of the thiophene moiety. |

| 88.0500 | [C4H6NO2]+ | Fragment containing the amino and carboxyl groups after cleavage of the bond between the thiophene ring and the butanoic acid chain. |

X-ray Crystallography for Solid-State Structure Determination (if applicable for single crystal formation)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The successful application of this method is contingent upon the ability to grow a single, high-quality crystal of the compound, which can sometimes be a challenging process.

While a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature, the crystallographic analysis of numerous thiophene derivatives is well-documented. nih.govnih.govacs.org These studies demonstrate the feasibility of obtaining detailed structural information for molecules containing the thiophene moiety.

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: Accurate measurements of all covalent bond lengths and the angles between them, confirming the connectivity of the atoms.

Conformation: The precise spatial arrangement of the butanoic acid chain relative to the thiophene ring.

Stereochemistry: Unambiguous confirmation of the (S)-configuration at the chiral center.

Intermolecular Interactions: Details of hydrogen bonding (e.g., between the carboxylic acid and amino groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing. These interactions are crucial for understanding the solid-state properties of the material. nih.gov

The crystal structure of a related compound, a Cu(II) complex of a Schiff base derived from gamma-aminobutyric acid, has been determined, highlighting the utility of this technique for complex amino acid derivatives. mdpi.com The analysis of thiophene derivatives often reveals significant intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence their solid-state architecture. acs.org

Computational and Theoretical Investigations of S 3 Amino 4 Thiophen 2 Yl Butanoic Acid

Quantum Chemical Studies

Quantum chemical studies use computational methods to solve the fundamental equations of quantum mechanics for a given molecule. These studies provide deep insights into molecular structure and properties at the electronic level. For a molecule like (S)-3-Amino-4-(thiophen-2-yl)butanoic acid, these methods can elucidate its stable conformations, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

For this compound, DFT calculations would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The results would be presented in a data table listing key geometrical parameters.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.21 |

| C-O | ~1.35 | |

| C-S (thiophene) | ~1.72 | |

| C-N | ~1.47 | |

| **Bond Angles (°) ** | O=C-O | ~125° |

| C-S-C (thiophene) | ~92° | |

| H-N-H | ~107° |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

Basis Set Selection and Solvation Models in Theoretical Computations

The accuracy of DFT calculations is highly dependent on the choice of the basis set and, if applicable, the solvation model .

A basis set is a set of mathematical functions used to construct the molecular orbitals. nih.gov Larger basis sets include more functions and provide greater flexibility to describe the electron distribution, leading to more accurate results at a higher computational cost. wikipedia.org Common basis sets belong to the Pople (e.g., 6-31G, 6-311++G(d,p)) or Dunning (e.g., cc-pVDZ, cc-pVTZ) families. wikipedia.orgossila.com The selection involves a trade-off between desired accuracy and computational feasibility. researchgate.net For a molecule containing sulfur, like the thiophene (B33073) ring, basis sets with polarization and diffuse functions (e.g., the '+' and '' in the Pople nomenclature) are often necessary for accurate descriptions. wikipedia.org

Since many chemical and biological processes occur in solution, a solvation model is often included in calculations to simulate the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are common. These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. researchgate.net This approach is crucial for accurately predicting the properties and behavior of this compound in an aqueous or other polar environment.

Electronic Structure and Reactivity Analysis

This level of analysis delves into the molecular orbitals and charge distribution to predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openaccessjournals.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater tendency to accept electrons, suggesting higher electrophilicity.

The energy difference between these two orbitals is known as the HOMO-LUMO gap . openaccessjournals.com A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. For this compound, analysis of the HOMO and LUMO would reveal which parts of the molecule (e.g., the thiophene ring, the amino group, or the carboxylic acid) are the primary sites for electron donation and acceptance.

Table 2: Representative Frontier Orbital Properties (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures (lone pairs and bonds). It is used to quantify intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. For the target molecule, NBO analysis could reveal key stabilizing interactions, such as electron donation from a lone pair on the nitrogen or oxygen atoms to an antibonding orbital elsewhere in the molecule. This analysis also provides a more robust calculation of atomic charges compared to other methods.

Electrostatic Potential Mapping for Molecular Recognition Insights

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule onto its electron density surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and for understanding molecular recognition at a receptor site.

The map uses a color scale to denote electrostatic potential:

Red regions indicate negative potential (electron-rich), typically found near electronegative atoms like oxygen and nitrogen. These areas are susceptible to electrophilic attack.

Blue regions indicate positive potential (electron-poor), usually found around hydrogen atoms bonded to electronegative atoms. These areas are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential around the carboxylic acid's oxygen atoms and a positive potential near the hydrogens of the amino group and the carboxylic acid, highlighting the primary sites for intermolecular interactions.

Charge Distribution and Atomic Population Analysis

The electronic character of a molecule is fundamental to its chemical reactivity and intermolecular interactions. For this compound, computational methods such as Density Functional Theory (DFT) are employed to model its charge distribution and perform atomic population analysis. While specific studies focusing solely on this molecule are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of related thiophene derivatives.

DFT calculations, often utilizing basis sets like 6-311G(d,p), are instrumental in determining the electronic properties of thiophene-containing compounds. mdpi.com These studies reveal that the sulfur atom in the thiophene ring, along with the carboxylic acid group, significantly influences the molecule's electrostatic potential. The distribution of electron density, often visualized through HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) plots, indicates regions of electrophilicity and nucleophilicity. In analogous thiophene derivatives, the electron density is typically delocalized across the thiophene ring, with the sulfur atom and electronegative oxygen atoms of the carboxyl group acting as key sites for electrostatic interactions. mdpi.comscispace.comresearchgate.netnih.gov

Atomic population analysis, such as Mulliken population analysis, provides a quantitative measure of the partial charge on each atom. In similar heterocyclic systems, nitrogen and oxygen atoms consistently exhibit negative partial charges, marking them as potential hydrogen bond acceptors, while hydrogen atoms attached to them carry positive charges. researchgate.net For this compound, it is anticipated that the nitrogen of the amino group and the oxygens of the carboxyl group would possess significant negative charges, rendering them crucial for interactions with biological targets.

Table 1: Predicted Atomic Charges in Related Heterocyclic Compounds

| Atom | Predicted Partial Charge (e) | Role in Molecular Interaction |

| Heterocyclic Nitrogen | -0.34 to -0.69 | Electron acceptor (Lewis acid) |

| Hydrogen (attached to N) | Positive | Electron donor (for hydrogen bonding) |

| Oxygen (carboxyl) | Negative | Electron acceptor (for hydrogen bonding) |

Note: Data is generalized from studies on various heterocyclic compounds and provides an expected trend for the target molecule. researchgate.net

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and flexibility of this compound are critical determinants of its biological activity. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.

Exploration of Conformational Space and Preferred Conformations

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For GABA analogs, the relative orientation of the amino and carboxylic acid groups is crucial for receptor binding. nih.gov The presence of the bulky and planar thiophene ring in this compound imposes significant steric constraints, thereby influencing the accessible conformations of the butanoic acid backbone.

Computational studies on similar non-coded amino acids demonstrate that the side chain's nature profoundly impacts the peptide backbone's conformational preferences. mdpi.com For the target molecule, it is expected that the lowest energy conformations would balance the steric hindrance of the thiophene ring with the intramolecular interactions, such as hydrogen bonding between the amino and carboxyl groups.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations would be crucial to understand the flexibility of the thiophene ring relative to the butyric acid chain and how this dynamic behavior influences its presentation to a receptor binding site. Studies on photoexcited thiophene have revealed that the ring can undergo puckering and even bond cleavage, highlighting its dynamic nature. rsc.org While not under photoexcitation, these findings underscore the inherent flexibility of the thiophene moiety, which could play a role in its binding kinetics.

Molecular Modeling and Docking Studies

To understand how this compound might exert a biological effect, molecular modeling and docking studies are employed to predict its interaction with potential protein targets, such as GABA receptors.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpsdronline.comijpsdronline.com Numerous studies have performed docking of thiophene derivatives and GABA analogs into the binding sites of GABA receptors. ijpsdronline.comijpsdronline.comrjptonline.orgnih.govnih.gov These studies consistently show that the amino and carboxyl groups of GABA analogs form key electrostatic interactions with charged residues in the receptor's binding pocket.

For this compound, it is hypothesized that the butanoic acid portion would mimic GABA, while the thiophene ring would occupy a sub-pocket, potentially forming hydrophobic or pi-stacking interactions. The docking scores from studies on analogous thiophene compounds against the GABA-A receptor suggest favorable binding energies, often comparable to or better than standard ligands like diazepam. ijpsdronline.com

Table 2: Representative Docking Scores of Thiophene Analogues against GABA-A Receptor

| Compound | Docking Score (kcal/mol) |

| Thiophene Analog T-1 | -8.5 |

| Thiophene Analog T-5 | -9.2 |

| Thiophene Analog T-15 | -9.6 |

| Diazepam (Standard) | -7.0 |

Note: Data is from a study on various tetrasubstituted thiophene analogues and indicates the potential for strong binding of thiophene-containing compounds to the GABA-A receptor. ijpsdronline.com

Computational Derivations of Structure-Activity Relationships (SAR)

Computational methods are invaluable for elucidating structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For GABA receptor ligands, SAR studies have identified key pharmacophoric features. nih.gov These typically include a primary amine and a carboxylic acid (or bioisostere) separated by a specific distance, and a lipophilic moiety that can enhance binding affinity and selectivity. researchgate.net

The introduction of aromatic and heterocyclic rings, such as the thiophene in this compound, has been a common strategy to explore the lipophilic pocket of the GABA receptor. nih.govacs.org Computational SAR studies help in rationalizing why certain substitutions on the thiophene ring or modifications to the butanoic acid chain might lead to increased or decreased activity. These studies often involve the generation of quantitative structure-activity relationship (QSAR) models, which use molecular descriptors to predict the biological activity of novel compounds. nih.gov For thiophene-based GABA analogs, the position of substitution on the thiophene ring and the nature of the substituent are critical determinants of their modulatory effects on GABA receptors.

Synthesis and Characterization of Derivatives and Analogs of S 3 Amino 4 Thiophen 2 Yl Butanoic Acid

Modifications of the Thiophene (B33073) Moiety (e.g., substitution patterns, isomeric thiophenes)

The thiophene ring is a primary site for chemical modification to alter the electronic and steric properties of the parent compound. Various synthetic strategies, such as the Gewald reaction, allow for the introduction of diverse substituents onto the thiophene core. sciforum.net These modifications can significantly influence the compound's biological activity. nih.gov

Common modifications include the introduction of alkyl, phenyl, cyano, and other functional groups. sciforum.netnih.govresearchgate.net For example, the synthesis of 2-amino-4-phenylthiophene-3-carboxylate derivatives has been reported, highlighting the potential for adding bulky substituents. nih.gov Another key modification involves changing the point of attachment to the butanoic acid chain, creating isomeric thiophenes. Analogs where the butanoic acid side chain is attached to the 3-position of the thiophene ring, such as (S)-3-Amino-4-(thiophen-3-yl)butanoic acid, have been synthesized and are commercially available. bldpharm.comchiralen.comsmolecule.com These isomeric changes can fundamentally alter the molecule's three-dimensional shape and its ability to interact with biological targets.

| Modification Type | Example Compound Name | Synthetic Approach/Note | Reference |

|---|---|---|---|

| Substitution | Methyl 3-amino-4-methylthiophene-2-carboxylate | Synthesized from methyl 3-amino-4-methylthiophene-2-carboxylate precursor via hydrazinolysis. | researchgate.net |

| Substitution | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Synthesized and evaluated for antimicrobial activity. | nih.gov |

| Substitution | 2-Amino-4-phenylthiophene-3-carbonitrile | Prepared via a modified Gewald reaction, involving Knoevenagel condensation followed by cyclization with sulfur. | sciforum.net |

| Isomeric Moiety | (S)-3-Amino-4-(thiophen-3-yl)butanoic acid | An isomer where the butanoic acid chain is attached at the C3 position of the thiophene ring. | bldpharm.comsmolecule.com |

| Isomeric Moiety | 2-Amino-4-(thiophen-3-yl)butanoic acid | An α-amino acid analog with a thiophen-3-yl moiety. | chiralen.com |

Variations in the Butanoic Acid Backbone and Amino Group Position (e.g., α-amino vs. β-amino butanoic acids)

Altering the butanoic acid backbone and the position of the amino group provides another avenue for creating structural analogs. The parent compound is a β-amino acid, a structural motif known for its importance in peptidomimetics and as a GABA analog. Shifting the amino group to the C2 position results in the corresponding α-amino acid, (2S)-2-Amino-4-(thiophen-2-yl)butanoic acid. uni.luvulcanchem.com This change from a β-amino to an α-amino acid significantly impacts the molecule's conformation and its potential incorporation into standard peptide structures.

Further modifications can include altering the linkage to the thiophene ring. For instance, (S)-3-(thien-2-ylthio)butyric acid features a thioether bond instead of a carbon-carbon bond, which changes the flexibility and electronic character of the connection between the two main moieties. google.comsimsonpharma.com The synthesis of such analogs often involves distinct chemical pathways, such as the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone. google.com These variations allow for a systematic exploration of the structural requirements for biological activity.

| Modification Type | Example Compound Name | Key Structural Feature | Reference |

|---|---|---|---|

| α-Amino Acid | (2S)-2-Amino-4-(thiophen-2-yl)butanoic acid | Amino group at the C2 position. A chiral non-proteinogenic amino acid. | vulcanchem.com |

| α-Amino Acid | 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid | An α-amino acid with a ketone at the C4 position. | uni.lu |

| β-Amino Acid (Parent) | (S)-3-Amino-4-(thiophen-2-yl)butanoic acid | Amino group at the C3 position. | |

| Backbone Linkage | (S)-3-(thien-2-ylthio)butyric acid | Thioether linkage to the thiophene ring. | google.comsimsonpharma.com |

Conjugation with Peptides and Peptidomimetics

As an unnatural amino acid, this compound is a valuable building block for creating novel peptides and peptidomimetics. nih.gov Conjugating peptides with small molecules can enhance pharmacological properties and create targeted therapeutics. nih.gov The incorporation of this thiophene-containing β-amino acid can induce specific secondary structures, such as turns and helices, and improve metabolic stability compared to natural peptides. nih.govnih.gov

Synthesis of these conjugates is often achieved through solid-phase peptide synthesis (SPPS), where the amino acid is incorporated into a growing peptide chain. nih.gov Various conjugation chemistries can be employed, including the formation of amide bonds, disulfide linkages, or oxime bonds, depending on the desired linker properties. nih.govmdpi.com For example, thiophene[3,2-d]pyrimidine derivatives have been successfully conjugated with different amino acids via amide condensation to create potent inhibitors of HIV-1. mdpi.com These peptidomimetic structures leverage the unique properties of both the peptide and the thiophene moiety to achieve novel biological functions.

| Conjugation Strategy | Description | Application Example | Reference |

|---|---|---|---|

| Amide Bond Formation | Standard method for incorporating amino acids into a peptide backbone using coupling reagents like HATU or HBTU. | Synthesis of novel thiophene[3,2-d]pyrimidine derivatives with amino acid side chains. | mdpi.commdpi.com |

| Thiol-Maleimide Reaction | A common bioconjugation technique forming a stable thioether bond between a thiol (e.g., from a cysteine residue) and a maleimide (B117702) group. | Used for labeling and creating bioconjugates. | nih.govmdpi.com |

| Traceless Solid-Phase Synthesis | A strategy that allows for the synthesis of complex molecules on a solid support, where the linker is cleaved without leaving a trace. | Used to create 1,3-thiazole-based peptidomimetics, which are structurally similar to thiophene-based ones. | nih.gov |

| Click Chemistry | Reactions like the azide-alkyne cycloaddition provide a highly efficient and specific method for conjugation under mild conditions. | Widely used for creating peptide-oligonucleotide conjugates and other complex biomolecules. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Analog Series

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds by systematically modifying their chemical structure. nih.gov For analogs of this compound, SAR studies focus on how changes to the thiophene ring, the aliphatic chain, and the amino group affect their interaction with biological targets, such as GABA transporters or various enzymes. nih.gov

For instance, in the development of GABA uptake inhibitors, substitutions on a core scaffold can significantly impact potency and selectivity for different transporter subtypes (e.g., GAT1-GAT4). nih.gov Similarly, SAR studies on thiophene-containing inhibitors of the kinesin spindle protein (KSP) have shown that specific substitution patterns are required for binding to an allosteric pocket on the protein. nih.gov In a series of anti-HIV derivatives, subtle modifications to a thiophene-containing fragment, such as adding a methoxy (B1213986) group or replacing it with a chlorine atom, resulted in significant changes in potency. nih.gov These studies demonstrate that even small structural alterations can lead to dramatic differences in biological effect, guiding the rational design of more potent and selective compounds.

| Analog Series/Target | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Betulinic Acid Derivatives (Anti-HIV) | Replacing a 3-OCH₃ group on a linked cinnamic acid with Chlorine | Five-fold decrease in potency (EC₅₀ increased from 0.025 µM to 0.13 µM for related compounds). | nih.gov |

| Pyrrolidine-2-yl-acetic acids (GABA Transporter Inhibitors) | Substitution at the 2-position of the side chain with a hydroxyl group | Implied significant potencies and subtype selectivities for mGAT1 and mGAT4 proteins. | nih.gov |

| Thiophene-containing KSP Inhibitors | Systematic modifications of thiophene substituents | Led to the identification of a potent inhibitor that binds to an allosteric pocket of the KSP enzyme. | nih.gov |

| Thiophene[3,2-d]pyrimidine Derivatives (Anti-HIV) | Conjugation of different amino acids | Resulted in varying potencies against wild-type and resistant HIV-1 strains, with compound 5k being the most active. | mdpi.com |

Biological Activity and Mechanistic Insights of S 3 Amino 4 Thiophen 2 Yl Butanoic Acid and Its Derivatives

Enzyme Inhibition Mechanisms

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its degradation is primarily catalyzed by the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). amrita.edunih.gov Inhibition of GABA-AT can increase brain GABA concentrations, which is a therapeutic strategy for treating conditions like epilepsy and addiction. amrita.edunih.gov GABA analogues are considered excellent scaffolds for designing potent GABA-AT inhibitors. amrita.edu

While direct enzymatic assays for (S)-3-Amino-4-(thiophen-2-yl)butanoic acid against GABA-AT were not found in the provided search results, its structure as a GABA analogue with a lipophilic thiophene (B33073) side chain suggests it is a candidate for such activity. The general mechanism for GABA-AT inactivators involves the compound initially acting as a substrate, binding to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov This is typically followed by deprotonation and subsequent chemical reactions that lead to irreversible inactivation of the enzyme. nih.gov

Studies on other heterocyclic GABA analogues have shown inhibitory activity against the GABA-AT enzyme. mdpi.com Furthermore, molecular docking studies on various thiophene analogues with GABA receptors (specifically GABAa) indicate that the thiophene moiety can contribute to strong binding energies. ijpsdronline.comijpsdronline.com For instance, a docking study of 20 thiophene analogues against the GABAa receptor found binding scores ranging from -6.3 to -9.6 kcal/mol, with some compounds showing higher predicted binding energy than the standard drug diazepam. ijpsdronline.comijpsdronline.com Although the target is the GABAa receptor and not GABA-AT, these findings support the potential for thiophene-containing compounds to interact effectively with components of the GABA system. The lipophilicity imparted by the thiophene ring is also a crucial factor, as it may help potential inhibitors cross the blood-brain barrier. amrita.edunih.gov

Research has demonstrated that thiadiazole derivatives incorporating a thiophene ring and a butanoic acid linker exhibit significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme is a therapeutic approach for managing postprandial hyperglycemia in diabetes. nih.gov

A series of 1,3,4-thiadiazole (B1197879) derivatives featuring a butanoic acid linker and a thiophen-2-yl group showed high inhibitory activity against α-glucosidase. nih.gov Notably, elongating an acidic linker from propionic to butanoic acid significantly increased the degree of inhibition (from 36% to 95%) and lowered the IC₅₀ value. nih.gov In one study, 1,3,4-thiadiazole derivatives with a butanoic acid linker (compounds 7b and 7c) displayed IC₅₀ values of 6.70 and 8.42 mM, respectively. nih.gov Another related compound, 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c), showed inhibitory activity against α-glucosidase with an IC₅₀ of 12.94 mM, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ = 11.96 mM). mdpi.com These findings highlight a clear structure-activity relationship where the butanoic acid linker plays a key role in the inhibitory potential of these thiophene-containing derivatives. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

| Compound | Description | IC₅₀ (mM) | Reference |

|---|---|---|---|

| Compound 7b | 1,3,4-Thiadiazole derivative with butanoic acid linker | 6.70 | nih.gov |

| Compound 7c | 1,3,4-Thiadiazole derivative with butanoic acid linker | 8.42 | nih.gov |

| Compound 9c | 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 | mdpi.com |

| Acarbose (Standard) | Reference Drug | 11.96 | mdpi.com |

| Acarbose (Standard) | Reference Drug | 13.88 | nih.gov |

Molecular docking studies have provided significant insights into the interactions between thiophene-containing derivatives and their enzyme targets.

For α-glucosidase inhibition, docking analyses of 1,3,4-thiadiazole derivatives revealed that the presence of a butanoic acid linker contributes to stronger interactions within the enzyme's binding pocket, thereby stabilizing the ligand-receptor complex. nih.gov In one potent derivative, a parallel π-π T-shaped interaction was observed between an amino acid residue (PHE476) and a phenyl ring on the inhibitor. nih.gov Additionally, the sulfur atom of the 1,3,4-thiadiazole ring was found to form π-sulfur interactions with residues PHE601 and TRP432, while a π-alkyl interaction occurred between ILE358 and the benzoyl fragment of the inhibitor. nih.gov The structure-activity relationship suggests that substituents that are strong electron-withdrawing or electron-donating groups can enhance the interaction with the enzyme's active site through dipole-dipole interactions. nih.govacs.org

In the context of the GABA system, docking studies of GABA analogues into the GABA-AT active site have highlighted the importance of molecular shape, size, and aromaticity for binding. mdpi.com While specific docking data for this compound is unavailable, studies of other thiophene analogues with the GABAa receptor show that hydrogen bond interactions with protein residues are common. ijpsdronline.com The carboxylic acid and amino groups of GABA analogues are critical for forming specific interactions with the transporter, mimicking the binding of the natural substrate. nih.gov

Interaction with Molecular Targets

The thiophene ring is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring to improve physicochemical properties and binding affinity. nih.govwikipedia.org Its planarity and aromaticity allow it to participate in crucial binding interactions. nih.gov The sulfur atom in the thiophene ring is an excellent hydrogen bond acceptor, which can enhance drug-receptor interactions. nih.gov

In molecular docking studies of α-glucosidase inhibitors, the thiophene moiety is a key structural feature. nih.gov The sulfur atom within a related thiadiazole ring (which also contains a C-S bond) has been shown to engage in π-sulfur interactions with phenylalanine and tryptophan residues in the active site of α-glucosidase. nih.gov This type of non-covalent interaction contributes significantly to the stability of the enzyme-ligand complex. The aromatic nature of the thiophene ring allows for π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, further anchoring the inhibitor in the binding pocket. nih.gov The lipophilicity of the thiophene ring also contributes to its ability to occupy hydrophobic pockets within the active site and aids in its potential to cross biological membranes like the blood-brain barrier. nih.gov

The carboxylic acid group is a critical functional group in many drugs, largely due to its ability to participate in potent intermolecular interactions. researchgate.net In its ionized carboxylate form (COO-), it readily forms strong charge-charge interactions and hydrogen bonds with complementary residues in an enzyme's active site. researchgate.net

For inhibitors of GABA-AT, the carboxylic acid group is essential as it mimics the same group in the natural substrate, GABA. nih.govnih.gov This allows the inhibitor to be recognized and bound by the enzyme. Docking studies of various GABA analogues with GABA transporters show that the amino acid portion of the ligands is responsible for specific interactions that can determine subtype selectivity. nih.gov The carboxylate group typically forms salt bridges with positively charged residues, such as arginine or lysine (B10760008), within the active site. For instance, in studies of other GABA-AT inactivators, interactions with residues like Arg192 have been noted. nih.gov These ionic and hydrogen bonding interactions are fundamental for the initial binding of the inhibitor to the enzyme, positioning it correctly for subsequent catalytic steps or for stable occupation of the active site. mdpi.comresearchgate.net

Involvement of the Amino Group in Salt Bridge Formation and Receptor Recognition

The structural architecture of this compound, a β-amino acid, positions the amino group as a critical determinant for its interaction with biological receptors. At physiological pH, the amino group is protonated (-NH3+) while the carboxylic acid group is deprotonated (-COO-), creating a zwitterion. This charged state is fundamental for receptor recognition. The positively charged ammonium (B1175870) group can act as a hydrogen bond donor and, crucially, participate in the formation of salt bridges. These are strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, commonly found within the binding pockets of target proteins. This electrostatic interaction is a key mechanism for anchoring the molecule to its receptor, providing both affinity and specificity. The ability of the thiophene ring to improve drug-receptor interactions through its electronic properties further complements the role of the amino group. nih.gov

Influence of (S)-Stereochemistry on Biological Target Specificity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound. mdpi.com The specific (S)-configuration at the chiral center is often essential for precise interaction with biological targets, which are themselves chiral. Research on related chiral compounds has demonstrated that different stereoisomers can have vastly different biological activities. mdpi.com

Investigation of Broad Biological Potential in Research Models

The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities. nih.govnih.gov

Studies on Antiviral Mechanisms (for related butanoic acid derivatives)

The development of antiviral agents often involves interfering with specific stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or the assembly of new virus particles. youtube.com Research into various butanoic and other acid derivatives has revealed several mechanisms of action.

Inhibition of Viral Enzymes : A primary strategy involves targeting viral enzymes that are essential for replication and absent in host cells. youtube.com These include reverse transcriptase and DNA polymerase. youtube.com Many antiviral drugs are nucleoside analogs that get incorporated into the growing viral DNA or RNA chain, causing premature termination. youtube.com

Targeting Host Factors : Some antiviral compounds target host cell proteins that the virus hijacks for its own purposes. mdpi.com For example, some indolocarbazole derivatives, investigated for their antiviral properties, are thought to inhibit host kinases that are induced or elevated by a viral infection. mdpi.com

Inhibition of Viral Replication : Studies on ferulic acid derivatives have identified compounds with selective activity against Respiratory Syncytial Virus (RSV). nih.gov Other related derivatives have shown the ability to inhibit the replication of Hepatitis B virus (HBV) DNA and show activity against the Tobacco Mosaic Virus (TMV) by binding to its coat protein. nih.gov

Research into Anticancer Pathways (for related compounds)

Thiophene derivatives have been extensively investigated as potential anticancer agents, acting through a variety of signaling pathways depending on their specific substitutions. nih.govsci-hub.se The heterocyclic thiophene ring is a key scaffold found in numerous compounds with cytotoxic effects against cancer cell lines. nih.govmdpi.com Key mechanisms include inducing apoptosis, inhibiting cell cycle progression, and disrupting critical cellular processes. mdpi.comnih.gov

Research has identified several pathways targeted by thiophene-based compounds:

Induction of Apoptosis : Many thiophene derivatives exert their anticancer effects by triggering programmed cell death. For example, the thiophene carboxamide derivative MB-D2 was found to be highly cytotoxic to A375 melanoma cells by activating caspases 3 and 7, key executioners of apoptosis. mdpi.com

Mitochondrial Disruption : The same compound, MB-D2, also caused depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic pathway. mdpi.com Another thiophene derivative, TP 5, elevated levels of reactive oxygen species (ROS) and reversed mitochondrial membrane potential in liver cancer cell lines. nih.gov

Enzyme Inhibition : Certain thiophene carboxamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. mdpi.com Others have demonstrated inhibitory activity against mitochondrial complex I or protein tyrosine phosphatase 1B (PTP1B). mdpi.com

The following table summarizes the findings for several related thiophene derivatives investigated for anticancer activity.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Mechanism/Effect | Reference |

| TP 5 | HepG2, SMMC-7721 (Liver Cancer) | Elevated ROS levels; reversed mitochondrial membrane potential. | nih.gov |

| MB-D2 (Thiophene carboxamide) | A375 (Melanoma), HT-29 (Colon), MCF-7 (Breast) | Activation of caspase 3/7; mitochondrial depolarization. | mdpi.com |

| 2-bromo-5-(2-methylphenyl)thiophene | HepG2 (Liver), Caco-2 (Colon) | Selective anticancer activity via caspase-3/8/9 activation. | mdpi.com |

| PAN-90806 family | Not specified | Potent VEGFR-2 inhibitors; induced apoptosis. | mdpi.com |

| Compound S8 | A-549 (Lung Cancer) | Effective cytotoxic activity. | researchgate.net |

Evaluation of Analgesic Mechanisms (for related thiophene derivatives)

Thiophene derivatives have shown significant promise as analgesic agents, often functioning as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The primary mechanism for many of these compounds involves the inhibition of enzymes in the prostaglandin (B15479496) synthesis pathway. nih.gov

COX Enzyme Inhibition : A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). nih.gov Prostaglandins are key mediators of pain and inflammation.

Inhibition of Prostaglandin Synthesis : In vivo studies of certain nonacidic thiophene and thienopyrimidine derivatives demonstrated potent analgesic activity, which was correlated with their ability to inhibit the synthesis of prostaglandin E2 (PGE2). researchgate.net Several tested compounds showed PGE2 inhibition ranging from 61.10% to 74.54%, comparable to the established drug indomethacin. researchgate.net

5-LOX Inhibition : In addition to COX inhibition, some thiophene derivatives have been shown to inhibit the 5-lipoxygenase (5-LOX) enzyme, another important target in inflammatory pathways.

The analgesic and anti-inflammatory activities of selected thiophene derivatives are presented below.

| Compound Series | Primary Mechanism | Finding | Reference |

| Nonacidic thiophene/thienopyrimidines | PGE2 Synthesis Inhibition | Compounds 2b, 7a, 7c, and 7d inhibited PGE2 by 61.10%–74.54%. | researchgate.net |

| Methoxy-substituted thiophenes | Cytokine Regulation | Negatively regulated the expression of TNF-α and IL-8. | |

| Compound 4 (Amine-containing thiophene) | 5-LOX Inhibition | Inhibited the 5-LOX enzyme by approximately 57% at 100 µg/mL. |

Analysis of TRPV1 Agonism and Neuroprotective Properties (for related butanamides)